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Executive Summary
Aminoglycoside antibiotics are indispensable for treating severe Gram-negative infections, yet

their clinical utility is hampered by the significant risks of nephrotoxicity (kidney damage) and

ototoxicity (inner ear damage). Tobramycin is a cornerstone of this class, with a well-

documented therapeutic and toxicity profile. Fortimicin (also known as astromicin) is another

aminoglycoside, but its comparative toxicity profile is less extensively characterized in publicly

accessible literature. This guide synthesizes the available preclinical and clinical data to build a

comparative toxicological profile of these two agents. While direct, head-to-head experimental

comparisons are notably scarce, this document provides a detailed analysis of each

compound's known safety profile, explores the underlying mechanisms of toxicity, and presents

the gold-standard experimental protocols required to perform such a comparative assessment.

Our analysis indicates that while both agents carry the characteristic risks of the

aminoglycoside class, subtle structural differences may influence their toxic potential. This

guide serves as a critical resource for researchers aiming to understand these differences and

for drug development professionals seeking to design safer aminoglycoside-based therapies.

Introduction: The Aminoglycoside Dilemma
Aminoglycosides exert their potent bactericidal effects by irreversibly binding to the 30S

ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent cell death.[1]

[2] This mechanism is highly effective against a range of serious infections. However, the same
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properties that make them effective antibiotics also contribute to their accumulation in

mammalian cells, particularly the proximal tubule cells of the kidney and the hair cells of the

inner ear, leading to dose-dependent toxicity.[3]

Tobramycin is a widely used aminoglycoside, often serving as a reference compound in both

clinical practice and toxicological studies.[4][5] Fortimicin (astromicin) is a structurally distinct

aminoglycoside, characterized as a pseudodisaccharide, which has shown broad-spectrum

activity, including against some gentamicin-resistant strains.[6] Understanding the nuanced

differences in their safety profiles is critical for informed therapeutic selection and the

development of next-generation aminoglycosides with improved therapeutic windows.

General Mechanisms of Aminoglycoside-Induced
Toxicity
The toxicity of aminoglycosides is not a direct result of their primary antibacterial mechanism

but rather a consequence of off-target effects following cellular uptake in mammalian tissues.

Nephrotoxicity
Aminoglycoside-induced nephrotoxicity manifests as acute tubular necrosis (ATN).[7][8] The

process is initiated by the binding of cationic aminoglycoside molecules to anionic

phospholipids on the brush border of proximal tubule epithelial cells.

The key steps are:

Glomerular Filtration: Aminoglycosides are freely filtered by the glomerulus.

Uptake into Proximal Tubules: A significant portion is reabsorbed into proximal tubule cells

via endocytosis, mediated by the megalin-cubilin receptor system.[3]

Lysosomal Sequestration and Dysfunction: Once inside the cell, the drugs accumulate within

lysosomes, inhibiting the activity of lysosomal phospholipases. This leads to an accumulation

of phospholipids, forming characteristic intracellular myeloid bodies.[9]

Cellular Damage and Apoptosis: The disruption of lysosomal function, coupled with

mitochondrial damage and the generation of reactive oxygen species (ROS), triggers a

cascade of events leading to cellular swelling, necrosis, and apoptosis.[8]
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Reduced Renal Function: The loss of functional tubular cells impairs the kidney's

reabsorptive capacity and can lead to a decrease in the glomerular filtration rate (GFR),

clinically observed as a rise in serum creatinine and blood urea nitrogen (BUN).[3]

Ototoxicity
Aminoglycoside ototoxicity results in irreversible damage to the sensory hair cells of the

cochlea (leading to hearing loss) and the vestibular system (leading to balance disorders).[5]

The proposed mechanism involves:

Entry into Inner Ear Fluids: Aminoglycosides cross the blood-labyrinth barrier and

accumulate in the perilymph and endolymph of the inner ear.

Hair Cell Uptake: The drugs are then taken up by the sensory hair cells, primarily through

mechanoelectrical transduction (MET) channels.

Oxidative Stress: Inside the hair cells, aminoglycosides catalyze the formation of destructive

ROS by interacting with iron.

Mitochondrial and Cellular Damage: This surge in ROS leads to mitochondrial dysfunction,

lipid peroxidation, and activation of apoptotic pathways (e.g., c-Jun N-terminal kinase (JNK)

pathway), culminating in the death of both outer and inner hair cells.[5] Damage typically

begins in the high-frequency basal turn of the cochlea and progresses towards the apex.

Toxicological Profile: Tobramycin
Tobramycin's toxicity has been extensively studied, often in comparison to other

aminoglycosides like gentamicin and amikacin.

Comparative Nephrotoxicity of Tobramycin
Preclinical and clinical studies have consistently demonstrated that tobramycin possesses a

lower nephrotoxic potential than gentamicin. In a rat model, gentamicin administered at 40

mg/kg/day produced significant renal failure and proximal tubular necrosis, whereas an

identical dosage of tobramycin resulted in only minimal morphological changes and normal

serum creatinine and BUN levels.[10][11] Clinical studies support this, showing that tobramycin

causes nephrotoxicity less frequently than gentamicin.[4][12] When compared to amikacin in a
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prospective randomized trial, the incidence of nephrotoxicity was not significantly different

between tobramycin (6.8%) and amikacin (13.1%).[9][13][14]

Comparative Ototoxicity of Tobramycin
Tobramycin is considered primarily vestibulotoxic, though cochleotoxicity also occurs.[5] Its

ototoxic potential is generally considered similar to or slightly less than that of gentamicin. In a

comparative study in guinea pigs, the order of auditory toxicity was established, with

gentamicin showing more toxicity than tobramycin.[15] Another study comparing tobramycin

and amikacin in patients found no statistically significant difference in the incidence of mild

auditory toxicity (15.7% for tobramycin vs. 11.7% for amikacin).[9][13][14]

Toxicity Endpoint Tobramycin Finding Comparator Reference

Nephrotoxicity

(Preclinical)

Minimal morphological

changes; normal

SCr/BUN.

Gentamicin (40

mg/kg/day) caused

significant necrosis

and renal failure.

[10],[11]

Nephrotoxicity

(Clinical)

12% incidence of

nephrotoxicity.

Gentamicin showed a

26% incidence

(P<0.025).

[12]

Nephrotoxicity

(Clinical)

6.8% incidence of

nephrotoxicity.

Amikacin showed a

13.1% incidence

(P>0.05).

[13],[9]

Ototoxicity

(Preclinical)

Less auditory toxicity

observed.

Gentamicin showed

greater auditory

toxicity.

[15]

Ototoxicity (Clinical)
15.7% incidence of

mild auditory toxicity.

Amikacin showed an

11.7% incidence

(P>0.05).

[13],[9]

Table 1: Summary of

Experimental Data on

Tobramycin Toxicity.
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Toxicological Profile: Fortimicin (Astromicin)
Direct comparative toxicity data for Fortimicin against tobramycin is limited in the available

literature. However, early preclinical safety studies provide some insight into its toxicological

profile.

A study on the acute and subacute toxicity of Fortimicin A sulfate was conducted in a range of

animal models, including mice, rats, guinea pigs, cats, and dogs.[16] The MeSH terms

associated with this study indicate that it assessed effects on the kidney and muscles, which

are known targets for aminoglycoside toxicity.[16] While the specific quantitative results are not

detailed in the abstract, the existence of such a study confirms that the characteristic toxicities

of the aminoglycoside class were evaluated. Fortimicin's unique structure as a

pseudodisaccharide, differing from the deoxystreptamine-containing aminoglycosides like

tobramycin, may influence its interaction with cellular receptors and membranes, potentially

altering its uptake and accumulation in target tissues.[1][2] However, without direct comparative

data, any claims of a superior safety profile remain speculative.

Discussion and Inferred Comparison
The fundamental difference between Fortimicin and tobramycin lies in their chemical structure.

Tobramycin is a deoxystreptamine-containing aminoglycoside, a structural class for which

toxicity is well-correlated with the number and position of amino groups, which dictate the

molecule's cationic charge.[17] Fortimicin, containing a fortamine moiety instead of

deoxystreptamine, represents a different structural class.[1][2]

Causality behind Experimental Choices: The choice of animal models like rats for

nephrotoxicity and guinea pigs for ototoxicity is based on their established predictive validity for

human responses. Rats exhibit renal physiological and pathological responses to toxins that

are comparable to humans.[18] The guinea pig cochlea is anatomically and functionally very

similar to that of humans, making it the gold standard for assessing ototoxic potential.[6]

The lack of direct comparative studies is a significant knowledge gap. Such a study would be

essential to definitively rank the toxicity of Fortimicin relative to tobramycin and other

aminoglycosides. Based on the available evidence, tobramycin has a well-established toxicity

profile that is generally more favorable than that of gentamicin.[4][10] The profile of Fortimicin
is less clear, necessitating further investigation.
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Experimental Protocols for Comparative Toxicity
Assessment
To address the current data gap, a head-to-head comparison would be necessary. The

following protocols outline the standard, self-validating methodologies for such an investigation.

Protocol: Comparative Nephrotoxicity Assessment in a
Rat Model
This protocol is designed to compare the effects of Fortimicin and tobramycin on renal

function and structure.

Methodology:

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

Groups (n=8-10 per group):

Control (Saline vehicle, intraperitoneal, i.p., daily)

Tobramycin (e.g., 40 mg/kg, i.p., daily)

Fortimicin (e.g., 40 mg/kg, i.p., daily)

Additional dose-ranging groups for each drug.

Treatment Duration: 10-14 days.

Monitoring:

Daily: Body weight, water intake, urine output.

Baseline and End-of-Study: Collect blood via tail vein or cardiac puncture for serum

creatinine and BUN analysis. Collect urine for 24 hours using metabolic cages to measure

urinary protein and kidney injury biomarkers (e.g., KIM-1, NGAL).[19][20]

Endpoint Analysis:
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At the end of the study, euthanize animals.

Perfuse kidneys with saline, followed by 10% neutral buffered formalin.

Harvest kidneys, weigh them, and process for histopathology (H&E and PAS staining) to

assess for acute tubular necrosis, loss of brush border, and cast formation.

Score kidney damage semi-quantitatively by a blinded pathologist.
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Phase 1: Acclimatization & Dosing

Phase 2: In-Life Monitoring

Phase 3: Terminal Analysis

Acclimatize Rats (7 days)

Randomize into Groups
(Control, Tobramycin, Fortimicin)

Daily i.p. Dosing (14 days)

Daily Clinical Observations
& Body Weight

24h Urine Collection
(Baseline, Day 7, Day 14)

Blood Sampling
(Baseline, Day 7, Day 14)

Euthanasia & Necropsy

Urinalysis
(Protein, KIM-1, NGAL)

Serum Chemistry
(BUN, Creatinine)

Kidney Histopathology
(H&E, PAS Staining)

Click to download full resolution via product page

Workflow for assessing comparative nephrotoxicity.
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Protocol: Comparative Ototoxicity Assessment in a
Guinea Pig Model
This protocol uses Auditory Brainstem Response (ABR) as a functional measure of hearing

loss.

Methodology:

Animal Model: Pigmented guinea pigs (300-400g) with a normal Preyer's reflex.

Groups (n=8-10 per group):

Control (Saline vehicle, subcutaneous, s.c., daily)

Tobramycin (e.g., 100 mg/kg, s.c., daily)

Fortimicin (e.g., 100 mg/kg, s.c., daily)

Baseline ABR: Before dosing, anesthetize animals and record baseline ABR thresholds in

response to click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 20 kHz).

Treatment Duration: 14-21 days.

Follow-up ABR: Perform ABR measurements weekly during treatment and one week post-

treatment to assess threshold shifts. A significant threshold shift (e.g., >15 dB) indicates

ototoxicity.

Endpoint Analysis:

At the end of the study, euthanize animals.

Perfuse the cochleae with a fixative (e.g., 2.5% glutaraldehyde).

Dissect the cochleae and prepare surface preparations of the organ of Corti.

Use light or scanning electron microscopy to count inner and outer hair cells along the

length of the cochlea to create a cytocochleogram, quantifying hair cell loss.
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Phase 1: Baseline & Dosing

Phase 2: Functional Assessment

Phase 3: Morphological Analysis

Acclimatize Guinea Pigs

Record Baseline ABR

Randomize into Groups

Daily s.c. Dosing (21 days)

Weekly ABR Measurements
(Assess Threshold Shift)

Euthanasia & Cochlear Perfusion

Cochlear Dissection

Hair Cell Counting
(Cytocochleogram)

Click to download full resolution via product page

Workflow for assessing comparative ototoxicity.
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Conclusion and Future Directions
Tobramycin remains a vital antibiotic whose nephrotoxic and ototoxic risks are well-

documented and generally considered to be lower than those of gentamicin. Fortimicin
presents a structurally distinct alternative within the aminoglycoside class, but its comparative

safety profile is not well established in publicly available, peer-reviewed literature. The

preclinical data for Fortimicin are limited, and a significant research gap exists regarding its

relative potential for kidney and inner ear damage compared to workhorse aminoglycosides like

tobramycin.

To definitively ascertain the relative safety of Fortimicin, rigorous, direct, head-to-head

preclinical studies employing the gold-standard protocols outlined in this guide are imperative.

Such research would provide the critical data needed by clinicians and drug developers to

make informed decisions, potentially identifying a safer therapeutic alternative for treating

multidrug-resistant infections.

References
Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., Jimenez de
Anta, M. T., Farre, M., Elena, M., Ballesta, A., & Marin, J. L. (1983). Comparison of the
nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial Agents and
Chemotherapy, 23(6), 897–901. [Link]
Morin, J. P., Viotte, G., Vandewalle, A., Van Hoof, F., Tulkens, P., & Fillastre, J. P. (1982).
Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural
modifications of lysosomes. Contributions to Nephrology, 33, 119-137. [Link]
Lee, C. C., Chen, T. K., & Kulesza, J. L. (1980). Acute and subacute toxicity studies with
fortimicin A sulfate (Abbott-44747), a new aminoglycoside antibiotic. Toxicology and Applied
Pharmacology, 53(3), 399-409. [Link]
Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., Jimenez de
Anta, M. T., Farre, M., Elena, M., Ballesta, A., & Marin, J. L. (1983). Comparison of the
nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial Agents and
Chemotherapy, 23(6), 897–901. [Link]
Luft, F. C., Bloch, R., Sloan, R. S., Yum, M. N., Costello, R., & Maxwell, D. R. (1978).
Comparative nephrotoxicity of aminoglycoside antibiotics in rats. The Journal of Infectious
Diseases, 138(4), 541–545. [Link]
Bendush, C. L. (1977). Evaluation of nephrotoxic and ototoxic effects of tobramycin in
worldwide study. The Medical Journal of Australia, 2(3 Pt 2 Suppl), 22–26. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kirst, H. A., Ose, E. E., & Wakamatsu, H. (1978). Fortimicins A and B, new aminoglycoside
antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides. The
Journal of Antibiotics, 31(10), 991-1000. [Link]
Gilbert, D. N., Plamp, C., Starr, P., Bennett, W. M., Houghton, D. C., & Porter, G. (1978).
Comparative nephrotoxicity of gentamicin and tobramycin in rats. Antimicrobial Agents and
Chemotherapy, 13(1), 34–40. [Link]
Pazhayattil, G. S., & Shirali, A. C. (2014). Overview of Antibiotic-Induced Nephrotoxicity.
Journal of the American Society of Nephrology, 25(11), 2417-2428. [Link]
Koo, J. W., Quintanilla-Dieck, L., Jiang, M., Liu, J., Urdang, Z. D., Allensworth, J., & Steyger,
P. S. (2015). Endotoxemia-mediated inflammation potentiates aminoglycoside-induced
ototoxicity. Science translational medicine, 7(298), 298ra118. [Link]
Moreau, N., Jaxel, C., & Le Goffic, F. (1985). Comparison of fortimicins with other
aminoglycosides and effects on bacterial ribosome and protein synthesis. Antimicrobial
Agents and Chemotherapy, 28(6), 857–862. [Link]
Ohtani, I., Ohtsuki, K., Omata, T., Ouchi, J., & Saito, T. (1990). Comparative ototoxicity of
ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin
and netilmicin in the inner ear of guinea pigs. Chemotherapy, 36(2), 155–168. [Link]
Olusanya, T., Haj-Yahia, S., Tingle, S. J., Smith, M. C., & Prayle, A. (2014). Comparison of
different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice.
Frontiers in Cellular Neuroscience, 8, 26. [Link]
Gilbert, D. N., Plamp, C., Starr, P., Bennett, W. M., Houghton, D. C., & Porter, G. (1978).
Comparative Nephrotoxicity of Gentamicin and Tobramycin in Rats. Antimicrobial Agents and
Chemotherapy, 13(1), 34-40. [Link]
Kahlmeter, G., & Dahlager, J. I. (1982). Comparative nephrotoxicity of two aminoglycosides:
gentamicin and tobramycin. The Medical Journal of Australia, 2(3), 129–132. [Link]
Perazella, M. A. (2019). Mechanisms of antimicrobial-induced nephrotoxicity in children.
Journal of the Pediatric Infectious Diseases Society, 8(4), 306–314. [Link]
Chen, Y., Wu, J., Zhang, C., Hong, Y., Wang, Y., & Li, L. (2013). Ameliorating Adriamycin-
Induced Chronic Kidney Disease in Rats by Orally Administrated Cardiotoxin from Naja naja
atra Venom. Evidence-based complementary and alternative medicine : eCAM, 2013,
918467. [Link]
de Jager, P., & van Altena, R. (2002). Comparative Information on Toxicity of
Aminoglycoside.
Smith, C. R., Lipsky, J. J., Laskin, O. L., Hellmann, D. B., Mellits, E. D., Longstreth, J., &
Lietman, P. S. (1980). Double-blind comparison of the nephrotoxicity and auditory toxicity of
gentamicin and tobramycin. The New England Journal of Medicine, 302(20), 1106–1109.
[Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selimoglu, E. (2007). Ototoxicity: Overview, Aminoglycosides, Other Antibiotics. Medscape
Reference. [Link]
Hanna, E., & La-Bella, A. (2020). Overview of Antibiotic-Induced Nephrotoxicity.
Pharmaceuticals, 13(9), 218. [Link]
Moreau, N., Jaxel, C., & Le Goffic, F. (1985). Comparison of fortimicins with other
aminoglycosides and effects on bacterial ribosome and protein synthesis. Antimicrobial
Agents and Chemotherapy, 28(6), 857–862. [Link]
Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: nephrotoxicity.
Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012. [Link]
Aran, J. M., Erre, J. P., Guilhaume, A., & Aurousseau, C. (1982). The comparative
ototoxicities of gentamicin, tobramycin and dibekacin in the guinea pig. A functional and
morphological cochlear and vestibular study. Acta oto-laryngologica. Supplementum, 390, 1–
30. [Link]
Tam, V. H., Ledesma, K. R., & Johnson, N. M. (2020). Characterization of Amikacin Drug
Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy,
64(9), e00859-20. [Link]
Takumida, M., & Anniko, M. (1987). Comparative ototoxicity of kanamycin A and kanamycin
B in the guinea pig. Acta oto-laryngologica, 103(1-2), 73–80. [Link]
Desmiaty, Y., Fahleni, F., & Noviani, Y. (2024). Development rat models of nephrotoxic: A pre-
clinical test model to discover nephroprotective agents.
Sales, G. T. M., & Foresto, R. D. (2020). Drug-induced nephrotoxicity. Revista da Associacao
Medica Brasileira (1992), 66 Suppl 1(Suppl 1), s15–s21. [Link]
Office of Animal Welfare, University of Washington. (n.d.). Antibiotic Use in Research
Animals. UW Sites. [Link]
Bookstaver, P. B., Williamson, J. C., Tucker, B. K., Raad, I. I., & Sherertz, R. J. (2022). The
Risk and Clinical Implications of Antibiotic-Associated Acute Kidney Injury: A Review of the
Clinical Data for Agents with Signals from the Food and Drug Administration's Adverse Event
Reporting System (FAERS)
Islam, M. R. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b10828623?utm_src=pdf-body
https://www.benchchem.com/product/b10828623?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Comparative Cochlear Toxicities of Streptomycin, Gentamicin, Amikacin and Netilmicin in
Guinea-Pigs | Semantic Scholar [semanticscholar.org]

2. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome
and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. journals.asm.org [journals.asm.org]

4. Comparative nephrotoxicity of two aminoglycosides: gentamicin and tobramycin - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]

6. Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and netilmicin in
guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Frontiers | Ototoxicity of Non-aminoglycoside Antibiotics [frontiersin.org]

8. mdpi.com [mdpi.com]

9. Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural
modifications of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Ototoxicity of topical azithromycin solutions in the guinea pig - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Ototoxicity of Non-aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Reversible ototoxic effect of azithromycin and clarithromycin on transiently evoked
otoacoustic emissions in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and ascomycin in
rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin,
tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Acute and subacute toxicity studies with fortimicin A sulfate (Abbott-44747), a new
aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Comparative ototoxicity of kanamycin A and kanamycin B in the guinea pig - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

19. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.semanticscholar.org/paper/Comparative-Cochlear-Toxicities-of-Streptomycin%2C-in-Kalkandelen-Selimo%C7%A7lu/6c4f610886bb5d49780ab908051da42314ae4423
https://www.semanticscholar.org/paper/Comparative-Cochlear-Toxicities-of-Streptomycin%2C-in-Kalkandelen-Selimo%C7%A7lu/6c4f610886bb5d49780ab908051da42314ae4423
https://pubmed.ncbi.nlm.nih.gov/6395800/
https://pubmed.ncbi.nlm.nih.gov/6395800/
https://journals.asm.org/doi/10.1128/aac.43.5.1003
https://pubmed.ncbi.nlm.nih.gov/7121387/
https://pubmed.ncbi.nlm.nih.gov/7121387/
https://emedicine.medscape.com/article/857679-overview
https://pubmed.ncbi.nlm.nih.gov/12235923/
https://pubmed.ncbi.nlm.nih.gov/12235923/
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2021.652674/full
https://www.mdpi.com/2079-6382/11/10/1367
https://pubmed.ncbi.nlm.nih.gov/6404138/
https://pubmed.ncbi.nlm.nih.gov/6404138/
https://pubmed.ncbi.nlm.nih.gov/20479380/
https://pubmed.ncbi.nlm.nih.gov/20479380/
https://pubmed.ncbi.nlm.nih.gov/33767665/
https://www.researchgate.net/publication/363554677_Evaluation_of_the_Effects_of_Azithromycin_on_the_Kidney_of_Adult_Albino_Rats_and_the_Possible_Protective_Role_of_Vitamin_C_Using_Histological_and_Immuno-Histochemical_Studies
https://pubmed.ncbi.nlm.nih.gov/11535141/
https://pubmed.ncbi.nlm.nih.gov/11535141/
https://pubmed.ncbi.nlm.nih.gov/9570331/
https://pubmed.ncbi.nlm.nih.gov/9570331/
https://pubmed.ncbi.nlm.nih.gov/2311443/
https://pubmed.ncbi.nlm.nih.gov/2311443/
https://pubmed.ncbi.nlm.nih.gov/2311443/
https://pubmed.ncbi.nlm.nih.gov/7385242/
https://pubmed.ncbi.nlm.nih.gov/7385242/
https://pubmed.ncbi.nlm.nih.gov/3564930/
https://pubmed.ncbi.nlm.nih.gov/3564930/
https://pharmacyeducation.fip.org/pharmacyeducation/article/download/2563/1733/15969
https://pmc.ncbi.nlm.nih.gov/articles/PMC10658282/
https://www.researchgate.net/publication/373409481_Overview_of_Antibiotic-Induced_Nephrotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Ototoxicity and
Nephrotoxicity of Fortimicin and Tobramycin]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10828623#comparative-ototoxicity-and-
nephrotoxicity-of-fortimicin-and-tobramycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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